4-Amino-4-(3-fluoro-4-methoxyphenyl)butanoic acid
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Overview
Description
4-Amino-4-(3-fluoro-4-methoxyphenyl)butanoic acid is an organic compound with the molecular formula C11H14FNO3 and a molecular weight of 227.23 g/mol . This compound is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a butanoic acid moiety. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-(3-fluoro-4-methoxyphenyl)butanoic acid typically involves multi-step organic reactions. One common method involves the reaction of 3-fluoro-4-methoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then subjected to catalytic hydrogenation to yield the corresponding amine. The final step involves the addition of butanoic acid to the amine under acidic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-4-(3-fluoro-4-methoxyphenyl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The aromatic ring can undergo reduction to form a cyclohexane derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly used.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted aromatic compounds with different functional groups.
Scientific Research Applications
4-Amino-4-(3-fluoro-4-methoxyphenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-4-(3-fluoro-4-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cell surface receptors, triggering intracellular signaling pathways that lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-(4-fluorophenyl)butanoic acid
- 4-Amino-4-(3-methoxyphenyl)butanoic acid
- 4-Amino-4-(4-fluorophenyl)butanoic acid
Uniqueness
4-Amino-4-(3-fluoro-4-methoxyphenyl)butanoic acid is unique due to the presence of both fluoro and methoxy substituents on the aromatic ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development .
Properties
Molecular Formula |
C11H14FNO3 |
---|---|
Molecular Weight |
227.23 g/mol |
IUPAC Name |
4-amino-4-(3-fluoro-4-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C11H14FNO3/c1-16-10-4-2-7(6-8(10)12)9(13)3-5-11(14)15/h2,4,6,9H,3,5,13H2,1H3,(H,14,15) |
InChI Key |
BGRKCHJEMHCXDR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CCC(=O)O)N)F |
Origin of Product |
United States |
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